molecular formula C11H13N3O4 B8776419 ethyl (2E)-2-[(3-nitrophenyl)hydrazono]propanoate

ethyl (2E)-2-[(3-nitrophenyl)hydrazono]propanoate

Cat. No. B8776419
M. Wt: 251.24 g/mol
InChI Key: SXBCOJHYBVQZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741925B2

Procedure details

(3-Nitro-phenyl)-hydrazine hydrochloride salt (B-4-a) (30.2 g, 0.16 mol) and 2-oxo-propionic acid ethyl ester (22.3 g, 0.19 mol) was dissolved in ethanol (300 mL). The mixture was stirred at room temperature for 4 h. The solvent was evaporated under reduced pressure to give 2-[(3-nitro-phenyl)-hydrazono]-propionic acid ethyl ester, which was used directly in the next step.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:6]=[C:7]([NH:11][NH2:12])[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3].[CH2:13]([O:15][C:16](=[O:20])[C:17](=O)[CH3:18])[CH3:14]>C(O)C>[CH2:13]([O:15][C:16](=[O:20])[C:17](=[N:12][NH:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=1)[CH3:18])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C=1C=C(C=CC1)NN
Name
Quantity
22.3 g
Type
reactant
Smiles
C(C)OC(C(C)=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(C(C)=NNC1=CC(=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.